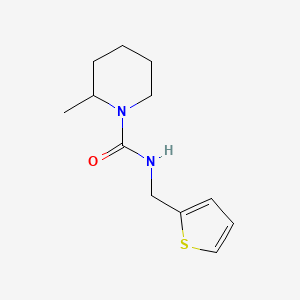

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Beschreibung

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a methyl group at the 2-position and a carboxamide group at the 1-position, which is further linked to a thiophen-2-ylmethyl moiety. These attributes may render it relevant in medicinal chemistry, particularly in targeting ion channels or enzymes where such hybrid structures are advantageous.

Eigenschaften

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-10-5-2-3-7-14(10)12(15)13-9-11-6-4-8-16-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUWQXNMZDFXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acids with amines. One common method is the catalytic amidation of carboxylic acids, which involves the activation of the carboxylic acid to form an intermediate that reacts with the amine . The reaction conditions often include the use of coupling reagents or catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may involve large-scale catalytic amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide with structurally and functionally related piperidine carboxamide derivatives, focusing on substituent effects, pharmacological activity, and toxicity profiles.

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Key Observations

Structural Influence on Activity: The thiophen-2-ylmethyl group in 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide introduces sulfur-mediated electronic effects and increased lipophilicity compared to phenyl-substituted analogs like 4h and 4m . Thiophene’s aromaticity may enhance membrane permeability, a critical factor for local anesthetics targeting neuronal sodium channels.

Pharmacological Implications :

- Compounds 4h and 4m demonstrated significant local anesthetic activity in rat models, with 4m showing enhanced infiltration anesthesia due to the electron-donating methoxy group on the phenyl ring . By analogy, the thiophene moiety in the queried compound could modulate binding affinity to ion channels, though its specific activity remains unverified.

- The absence of a polar oxo group (as in 4h and 4m ) in the queried compound might reduce solubility but increase CNS penetration, suggesting divergent therapeutic applications.

Toxicity Considerations: Piperidine carboxamides with phenylamino ethyl substituents (4h, 4m) exhibited lower hepatotoxicity than lidocaine, attributed to reduced oxidative metabolism . The thiophene-containing analog may face distinct metabolic pathways (e.g., cytochrome P450-mediated oxidation of sulfur), necessitating further toxicity studies.

Comparison with Non-Piperidine Analogs: The butanamide derivative in (2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride) shares the thiophen-2-ylmethyl group but lacks the piperidine scaffold. This structural divergence likely alters target selectivity and pharmacokinetics, emphasizing the importance of the piperidine ring in conferring rigidity and receptor interaction .

Biologische Aktivität

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular structure includes a piperidine ring substituted with a thiophen-2-ylmethyl group and a methyl group at the second position, which is believed to influence its biological activity significantly . This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the thiophene moiety contributes to its distinct chemical properties, enhancing its interaction with biological targets .

Biological Activity Overview

Preliminary studies suggest that 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may exhibit various therapeutic effects, including:

- Anticancer Activity : Initial findings indicate potential anticancer properties through interactions with specific receptors or enzymes involved in critical signaling pathways related to cell proliferation and apoptosis .

- CNS Effects : The compound may influence neurotransmitter uptake and exhibit effects relevant to neurodegenerative diseases .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential for further exploration in this area .

Research into the mechanisms of action of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide indicates that it may interact with various biological targets, including:

- Receptors and Enzymes : The compound may modulate receptor activity or inhibit specific enzymes involved in critical cellular processes. For instance, it has been suggested that derivatives of piperidine compounds can affect kinases and proteases, which are vital in cancer progression .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | Lacks the methyl group at position 2 | Less sterically hindered |

| 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | Contains a methylene bridge instead of a methyl group | Different reactivity profile due to additional methylene |

| 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | Additional thiophene moiety | Increased complexity and potential for diverse interactions |

This table illustrates how the substitution pattern in 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide contributes to its distinctive biological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide. For example:

- Cytotoxicity Studies : Research demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments. The mechanism was linked to apoptosis induction via modulation of signaling pathways .

- Neuroprotective Effects : In silico studies indicated that piperidine derivatives could potentially offer neuroprotective benefits by inhibiting key enzymes involved in neurodegenerative processes .

- Antimicrobial Activity : Compounds containing similar moieties have been shown to possess antimicrobial properties, indicating a broader spectrum of activity for derivatives like 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.